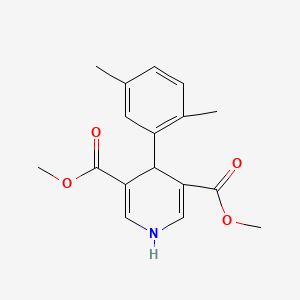

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide and its derivatives involves multiple steps, including condensation reactions, cycloaddition, and aromatization processes. For example, the synthesis of similar pyridinedicarboxamides has been achieved through reactions involving arylamines, acetylenedicarboxylate, and cyclic 1,3-diketones, highlighting the versatility and adaptability of synthetic routes for these compounds (Jing Sun et al., 2011).

Molecular Structure Analysis

Molecular structure and conformation studies are crucial for understanding the physicochemical properties of this compound. Research involving similar compounds has employed spectroscopic techniques and density functional theory (DFT) calculations to elucidate their structure. For instance, studies on 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have provided insights into their molecular structures, frontier orbitals, and electronic absorption and emission spectra, thereby contributing to a systematic understanding of their structure-activity relationships (Yi Li et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and molecular framework. For example, pyridinedicarboxamides have been involved in reactions with diorganotin(IV) oxides to study their molecular and supramolecular structures, demonstrating the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Reyes García-Zarracino & H. Höpfl, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of this compound. Studies have shown that the physical properties can vary significantly with slight modifications in the molecular structure, emphasizing the importance of detailed physical characterization (N. Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are critical for its application in chemical synthesis and potential pharmaceutical applications. Research into related compounds has provided valuable information on their reactivity patterns, interaction with metals, and potential for forming coordination complexes, offering insights into the chemical behavior of this compound (A. Gross et al., 2013).

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complex Synthesis

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide serves as a versatile ligand in coordination chemistry, demonstrated through its role in the synthesis of ruthenium complexes. One study explores the reaction of N,N'-bis(6-methyl-2-pyridinyl)-2,6-pyridinedicarboxamide with RuCl2(PPh3)3 to yield a complex where ruthenium is coordinated to the nitrogen atoms of two deprotonated amides and the central pyridine. This complex further reacts with various anions to produce a variety of derivatives, showcasing the compound's ability to facilitate the formation of metal complexes with potential applications in catalysis and materials science (Redmore et al., 1997).

Structural and Optical Properties

Another area of application involves the synthesis and characterization of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. This work contributes to understanding the structural and optical properties of dihydropyridines, providing insights into their potential use in developing new drugs and their analytical methods. Density functional theory (DFT) and time-dependent DFT calculations offer explanations on molecular structures, molecular frontier orbitals, and electronic absorption and emission spectra, indicating the compound's utility in pharmaceutical and analytical chemistry (Li et al., 2014).

DNA Recognition and Strand Displacement

The compound's application extends to the field of biotechnology, where derivatives have been used to design oligomers capable of recognizing specific sequences in double-stranded DNA through strand displacement. This remarkable feature stems from the high stability of polyamide-DNA hybrids, suggesting potential uses in gene regulation, diagnostics, and therapeutic interventions (Nielsen et al., 1991).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound participate in forming intricate structures, such as polymeric and trinuclear macrocyclic hybrids with porous solid-state structures. These structures arise from reactions with diorganotin(IV) oxides, highlighting the compound's role in designing materials with potential applications in catalysis, gas storage, and separation technologies (García-Zarracino & Höpfl, 2005).

Pharmaceutical Research

Pharmaceutical research also benefits from the synthesis of this compound derivatives, such as those exploring their potential as antimicrobial agents. The synthesis of Schiff bases derived from pyridine-2,6-dicarboxamide and their evaluation against various bacterial and fungal strains exemplify the compound's utility in developing new therapeutic agents (Al-Omar & Amr, 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBYGJCPHRGFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)